4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide
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Overview
Description
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide: is a synthetic compound belonging to the sulfonamide class of chemicals Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. This classic approach involves the following reaction:
RSO2Cl+R2′NH→RSO2NR2′+HCl
A base such as pyridine is typically added to absorb the hydrochloric acid generated during the reaction .
Industrial Production Methods: In industrial settings, the preparation of sulfonamides like this compound often involves the use of sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a wide range of sulfonamide products in reasonable to excellent yields . Another method involves the condensation reaction of sulfanilamide with guanidine salts, which improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonamides.
Reduction: Reduction of sulfonamides to amines.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Thiols and amines in the presence of oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include sulfenamides, sulfinamides, and sulfonamides .
Scientific Research Applications
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Employed in protein labeling and tracking interactions in cells or tissues.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is critical for the synthesis of folate in bacteria. By competing with p-aminobenzoic acid (PABA) for binding to DHPS, this compound effectively inhibits bacterial growth . This mechanism is similar to other sulfonamides, which are known for their bacteriostatic properties .
Comparison with Similar Compounds
- Sulfanilamide
- Sulfadiazine
- Sulfamethazine
Comparison: While 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide shares structural similarities with other sulfonamides, it is unique in its specific applications and efficiency in various reactions. For instance, this compound is particularly effective in protein labeling and tracking interactions in cells, making it a valuable tool in molecular biology .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and efficient synthesis methods make it a valuable asset in chemistry, biology, medicine, and industry.
Properties
CAS No. |
619267-15-1 |
---|---|
Molecular Formula |
C20H26N4O6S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N4O6S/c1-3-5-12-22(13-6-4-2)20-18(23(25)26)14-17(15-19(20)24(27)28)31(29,30)21-16-10-8-7-9-11-16/h7-11,14-15,21H,3-6,12-13H2,1-2H3 |
InChI Key |
FYMAZDOJZUMVIY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Synonyms |
GB-II-150 N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide |
Origin of Product |
United States |
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